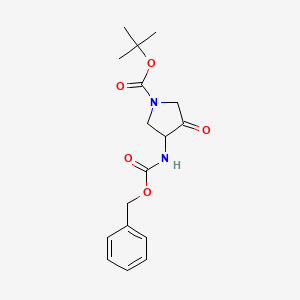

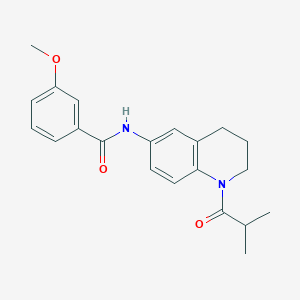

![molecular formula C19H21NO4 B2966401 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid CAS No. 193152-00-0](/img/structure/B2966401.png)

4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid” is a chemical compound with the CAS Number: 193152-00-0 . Its IUPAC name is 4’-(((tert-butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-4-carboxylic acid . It has a molecular weight of 327.38 .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学的研究の応用

Peptide Synthesis

This compound is used as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, allowing for the selective formation of peptide bonds without unwanted side reactions. It’s particularly useful in the synthesis of complex peptides and proteins, where precise control over the reaction is necessary .

Medicinal Chemistry

In medicinal chemistry, it’s utilized for the synthesis of small molecule drugs. The Boc-protected amino group can be deprotected under mild acidic conditions, making it a versatile intermediate for the development of pharmaceuticals .

Material Science

The benzoic acid moiety of this compound can be used to modify surfaces and create functional materials. For example, it can be used to introduce carboxylic acid groups onto polymers, which can then interact with other molecules or metals .

Bioconjugation

This compound is also valuable in bioconjugation techniques, where it can be used to attach biomolecules to various surfaces or to each other. The Boc group protects the amine during the initial steps and can be removed later to reveal the active amine for conjugation .

Catalysis

In catalysis, the compound can be used to synthesize catalysts or to modify existing catalysts. The benzoic acid part can bind to metals and form part of a catalytic system, which can be used in a variety of chemical reactions .

Ionic Liquids

The Boc-protected amino acid derivatives are used to prepare ionic liquids, which have applications in green chemistry as solvents for reactions and separations. These ionic liquids can be designed to have specific properties for particular applications .

Nanotechnology

In nanotechnology, this compound can be used to create self-assembled monolayers on gold or other materials. These monolayers can serve as the foundation for constructing nanoscale devices .

Agricultural Chemistry

Lastly, it can be used in the synthesis of agrochemicals. The Boc-protected amine can be incorporated into molecules that act as herbicides, pesticides, or fertilizers, contributing to the development of new agricultural products .

Safety and Hazards

特性

IUPAC Name |

4-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYQVIQLHDTNDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2966320.png)

![N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2966322.png)

![N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide](/img/structure/B2966328.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2966332.png)

![2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2966333.png)

![N-[2-[2-(Ethoxymethyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2966338.png)